molecular formula C17H15Cl2N3O3 B2835898 N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 339096-44-5

N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide

Cat. No.: B2835898
CAS No.: 339096-44-5
M. Wt: 380.23
InChI Key: QYKUNSVUWFMPOT-KEBDBYFISA-N
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Description

N~1~,N~3~-Bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide (CAS: 28272-93-7) is a malonamide derivative featuring two 2-chlorophenyl groups at the terminal amide positions and a methoxyimino functional group at the central methylene carbon. Its molecular formula is C₁₇H₁₄Cl₂N₂O₃, with a molecular weight of 377.21 g/mol. The compound’s structure combines steric bulk from the ortho-chlorinated aromatic rings with the electron-withdrawing and hydrogen-bonding capabilities of the methoxyimino group, making it a candidate for applications in medicinal chemistry, polymer synthesis, or as a ligand in catalysis.

Properties

IUPAC Name

N,N'-bis(2-chlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-25-20-10-11(16(23)21-14-8-4-2-6-12(14)18)17(24)22-15-9-5-3-7-13(15)19/h2-11H,1H3,(H,21,23)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKUNSVUWFMPOT-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=CC=C1Cl)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=CC=C1Cl)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide, a compound with the CAS number 338956-64-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C17_{17}H15_{15}Cl2_{2}N3_{3}O3_{3}, with a molecular weight of 380.23 g/mol. The compound exhibits a predicted density of 1.34 g/cm³ and a pKa of approximately -1.46, indicating its acidic nature .

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with malonamide structures often inhibit specific enzymes, impacting metabolic pathways.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary investigations indicate that the compound may affect cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of malonamide derivatives against several bacterial strains. The findings revealed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Case Studies

In a notable case study published in PubMed Central, researchers explored the structural characteristics and biological implications of similar malonamide compounds. They found that the presence of chlorophenyl groups significantly enhanced the biological activity by facilitating better interaction with target enzymes .

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Inhibition of Enzymatic Activity

Compounds with malonamide structures, including N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide, have shown the ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular functions and has implications for drug development targeting metabolic diseases.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a variety of pathogens. For instance, studies have reported the following inhibition zones against specific bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This antimicrobial efficacy suggests potential applications in developing new antibacterial agents.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

A notable case study published in PubMed Central explored the structural characteristics and biological implications of similar malonamide compounds. Researchers found that the presence of chlorophenyl groups significantly enhanced biological activity by facilitating better interaction with target enzymes. This study underscores the importance of structural modifications in enhancing the efficacy of therapeutic agents.

Summary of Applications

The applications of this compound can be summarized as follows:

  • Medicinal Chemistry : Potential for development as a drug candidate targeting metabolic pathways.
  • Antimicrobial Agent : Efficacy against various bacterial strains suggests use in antibiotic development.
  • Anticancer Research : Promising results in cytotoxicity studies indicate potential for cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s structural analogs differ in substituent positions (ortho, meta, para) on the phenyl rings and central functional groups (methoxyimino, dimethylamino, etc.). Key comparisons are summarized in Table 1.

Table 1: Structural and Electronic Comparison of Malonamide Derivatives

Compound Name Substituent Positions Central Functional Group Molecular Formula Key Features
N~1~,N~3~-Bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide 2-chlorophenyl (ortho) Methoxyimino C₁₇H₁₄Cl₂N₂O₃ High steric hindrance; potential for intramolecular H-bonding
N~1~,N~3~-Bis(3-chlorophenyl)malonamide (CAS: 17722-14-4) 3-chlorophenyl (meta) None (plain malonamide) C₁₅H₁₂Cl₂N₂O₂ Planar amide groups; intermolecular N–H⋯O hydrogen bonds in crystal lattice
N~1~,N~3~-Bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide 4-chlorophenyl (para) Methoxyimino C₁₇H₁₄Cl₂N₂O₃ Reduced steric hindrance compared to ortho isomer; higher solubility
N~1~,N~3~-Bis(2,3-dichlorophenyl)malonamide (CAS: 36476-40-1) 2,3-dichlorophenyl None (plain malonamide) C₁₅H₁₀Cl₄N₂O₂ Enhanced halogen bonding potential; increased molecular weight (408.07 g/mol)
N~1~,N~3~-Bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide (CAS: 339096-43-4) 2-chlorophenyl (ortho) Dimethylamino C₁₈H₁₇Cl₂N₃O₂ Electron-donating dimethylamino group alters electronic properties; potential for coordination chemistry
Physicochemical and Structural Properties
  • Steric Effects : The ortho-chlorophenyl groups in the target compound induce significant steric hindrance, likely reducing rotational freedom around the amide bonds compared to meta- or para-substituted analogs. For example, N~1~,N~3~-bis(3-chlorophenyl)malonamide exhibits dihedral angles of 83.4°–87.4° between amide planes, whereas meta-substituted analogs show more coplanar arrangements .
  • Hydrogen Bonding: The methoxyimino group (–CH=N–OCH₃) may participate in intramolecular hydrogen bonding, a feature absent in analogs like N~1~,N~3~-bis(3-chlorophenyl)malonamide, which instead forms intermolecular N–H⋯O bonds .
  • Solubility : Para-substituted derivatives (e.g., 4-chlorophenyl) generally exhibit higher solubility in polar solvents due to reduced steric bulk , while ortho-substituted compounds like the target may require specialized solvents for dissolution.

Q & A

Q. What are the common synthetic routes for N₁,N₃-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving malonamide derivatives and substituted aryl groups. A robust method involves:

  • Step 1 : Condensation of 2-chlorophenylamine with malonyl chloride to form the bis(2-chlorophenyl)malonamide core.
  • Step 2 : Introduction of the methoxyimino group via Schiff base formation using methoxyamine hydrochloride under reflux in ethanol . Optimization includes controlling pH (6–7), temperature (60–80°C), and using catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography : Resolves bond angles (e.g., C(9)-N(1)-C(19) = 124.87°) and bond lengths (e.g., C(9)-N(1) = 1.376 Å) to validate geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and methoxyimino group presence (δ 3.8–4.0 ppm for OCH₃) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (C=N stretch) .

Q. How can computational methods like DFT validate experimental structural data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict optimized geometries, which are compared to X-ray data. For example, deviations <0.02 Å in bond lengths and <1° in angles confirm reliability . Computational studies also identify reactive sites (e.g., methoxyimino group for nucleophilic attacks) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational data in bond parameters?

Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) or solvent interactions. Mitigation strategies:

  • Perform solvent-phase DFT calculations (e.g., using PCM model) to account for solvation .
  • Analyze intermolecular forces via Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify hydrogen bonding contributions . Example: In N,N′-bis(3-chlorophenyl)malonamide, hydrogen bonds (N–H···O=C) reduce experimental C=O bond lengths by 0.03 Å vs. gas-phase DFT .

Q. What strategies optimize the compound’s synthesis for scalability without compromising purity?

  • Catalyst screening : Replace DBU with milder bases (e.g., K₂CO₃) to reduce side reactions .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time from 12h to 2h .
  • Purification : Use recrystallization in ethanol/water (3:1 v/v) to achieve >98% purity, confirmed by HPLC .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

X-ray studies reveal 1D chains via N–H···O=C interactions (2.89–3.02 Å). These interactions stabilize the lattice and affect melting points (e.g., 215–220°C). Advanced analysis with SHELXL refinement software quantifies hydrogen bond contributions to thermal stability .

Q. What mechanistic insights guide the design of analogs with enhanced bioactivity?

  • Pharmacophore modification : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) to enhance receptor binding .
  • Methoxyimino substitution : Replace OCH₃ with hydroxylamine to improve solubility and metabolic stability, as seen in analogs like 490-M16 and 490-M56 .
  • SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., VEGFR-2 inhibition in JNJ-38158471 analogs) .

Methodological Resources

  • Crystallography : Use SHELXL for refinement and PLATON for symmetry analysis .
  • Computational Tools : Gaussian 16 for DFT, PyMOL for visualization .
  • Synthetic Protocols : Follow DBU-catalyzed Michael addition for malonamide derivatives .

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